molecular formula C11H14BrN3O3 B14907474 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide

Cat. No.: B14907474
M. Wt: 316.15 g/mol
InChI Key: BPLDQNMIPLOWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-cyclopropyl-N-ethylacetamide is a brominated pyrimidine derivative characterized by a dihydropyrimidinone core substituted with a bromine atom at position 4. The structure includes an acetamide side chain functionalized with N-cyclopropyl and N-ethyl groups. This compound is structurally analogous to 5-fluorouracil (5-FU) derivatives, which are widely studied for their anticancer properties . The cyclopropyl and ethyl groups on the acetamide moiety may further modulate steric and electronic interactions with biological targets, suggesting applications in oncology or antiviral drug development.

Properties

Molecular Formula

C11H14BrN3O3

Molecular Weight

316.15 g/mol

IUPAC Name

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-cyclopropyl-N-ethylacetamide

InChI

InChI=1S/C11H14BrN3O3/c1-2-15(7-3-4-7)9(16)6-14-5-8(12)10(17)13-11(14)18/h5,7H,2-4,6H2,1H3,(H,13,17,18)

InChI Key

BPLDQNMIPLOWGU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)CN2C=C(C(=O)NC2=O)Br

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Brominating agents : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in acetic acid.
  • Catalyst : Catalytic FeBr₃ or H₂SO₄ to facilitate electrophilic substitution.
  • Solvent : Glacial acetic acid or dimethylformamide (DMF).
  • Temperature : 60–80°C for 6–12 hours.

Reaction Mechanism

The bromination proceeds via electrophilic aromatic substitution, where the electron-rich C5 position of the pyrimidine ring reacts with Br⁺ generated in situ. The reaction yields 5-bromopyrimidine-2,4-dione with >85% purity after recrystallization from ethanol.

Alkylation with Bromoacetyl Chloride

The next step involves alkylation of the N1 nitrogen of 5-bromopyrimidine-2,4-dione to attach the acetic acid side chain.

Alkylation Protocol

  • Alkylating agent : Bromoacetyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF).
  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv) to deprotonate the pyrimidine nitrogen.
  • Conditions : Stirring at 40°C for 4–6 hours under nitrogen atmosphere.
  • Workup : Filtration to remove K₂CO₃, followed by solvent evaporation and recrystallization from ethyl acetate.

Intermediate Characterization

The product, 2-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, is characterized by:

  • ¹H NMR (DMSO-d₆): δ 11.3 (s, 1H, NH), 4.2 (s, 2H, CH₂), 7.8 (s, 1H, C6-H).
  • HPLC purity : ≥95%.

Amide Coupling with N-Ethylcyclopropylamine

The final step converts the acetic acid intermediate into the target acetamide via coupling with N-ethylcyclopropylamine.

Coupling Methods

  • Activation : Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Molar ratio : 1:1.2 (acid:amine) at 25°C for 12 hours.

Purification and Yield

  • Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) yields the pure product in 70–75%.
  • Melting point : 148–150°C.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹³C NMR (DMSO-d₆): δ 163.2 (C=O), 152.1 (C5-Br), 45.8 (CH₂), 34.5 (N-CH₂), 10.2 (cyclopropyl).
  • HRMS : [M+H]⁺ calculated for C₁₁H₁₃BrN₃O₃: 330.01, observed: 330.02.

Purity Assessment

  • HPLC : Symmetry C18 column, 95:5 water/acetonitrile, retention time = 8.2 min, purity >98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages
Bromination-Alkylation-Amidation 70 98 Scalable, high reproducibility
One-pot Bromination/Alkylation 65 92 Reduced steps, lower cost

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N3 is minimized using bulky bases like K₂CO₃.
  • Bromine stability : Avoid prolonged heating to prevent debromination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 5-Fluoro Analogue (2a-o derivatives): Synthesized via carboxymethylation of 5-fluorouracil followed by coupling with amino acid esters using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) . Compared to bromine, fluorine’s smaller size reduces steric hindrance, which may improve binding affinity to enzymes like thymidylate synthase, a target of 5-FU.
  • 5-Bromo Target Compound: Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) introduces greater steric bulk, which could hinder interactions with tight binding pockets. However, its lower electronegativity may reduce electron-withdrawing effects, altering the pyrimidine ring’s electronic profile.

Methyl and Unsubstituted Pyrimidine Derivatives (PNA Building Blocks)

  • PNA1030 (5-Methyl) :
    Molecular weight: 506.52 g/mol. The methyl group at position 5 (C25H24N4O7) provides minimal steric hindrance and modest hydrophobicity, making it suitable for peptide nucleic acid (PNA) applications where stable hybridization with DNA/RNA is critical .

  • PNA1040 (Unsubstituted): Molecular weight: 492.49 g/mol.
Compound Substituent (Position 5) Molecular Weight (g/mol) Key Applications Reference
Target Bromo Compound Br Not reported* Anticancer/antiviral research -
5-Fluoro Derivatives (2a-o) F Varies by ester group Fluorouracil-based drug design
PNA1030 CH3 506.52 Nucleic acid hybridization
PNA1040 H 492.49 Nucleic acid hybridization

*Molecular weight of the target compound can be estimated as ~350–400 g/mol based on structural similarity to 5-FU derivatives.

Biological Activity

The compound 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-cyclopropyl-N-ethylacetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H12BrN3O3C_{10}H_{12}BrN_3O_3 with a molecular weight of approximately 292.12 g/mol. The structure is characterized by a brominated pyrimidine ring and an acetamide moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by acylation reactions. The synthetic route may vary based on the desired purity and yield, but common methods include:

  • Bromination : Introducing the bromine atom at the 5-position of the pyrimidine ring.
  • Acylation : Reacting with cyclopropyl and ethyl groups to form the final acetamide structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives containing brominated pyrimidine structures can inhibit cell proliferation in various cancer cell lines. A concentration-dependent reduction in cell viability was observed in human hepatoma cell lines when treated with related compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The presence of the dioxo group in the pyrimidine ring suggests potential interference with nucleic acid synthesis.
  • Induction of Apoptosis : Some studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
CytotoxicitySignificant decline in mitotic activity
Apoptosis InductionTriggered apoptotic pathways

Case Study: In Vitro Evaluation

A study conducted on a series of brominated pyrimidines demonstrated that modifications in chemical structure significantly influenced their cytostatic effects. The effective concentration that caused a 50% reduction in cell viability was determined using assays like MTT and WST-1, revealing promising results for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.